

Physicochemical Characteristics of 3-Chloro-4-Pyridinecarboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-Chloroisonicotinic acid	
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Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-chloro-4-pyridinecarboxylic acid and its structural analogs. Due to the limited availability of direct experimental data for 3-chloro-4-pyridinecarboxylic acid, this document compiles and presents data from closely related pyridinecarboxylic acid derivatives to serve as a valuable reference for researchers. The guide includes a summary of key quantitative data in structured tables, detailed experimental protocols for crucial analytical techniques, and a logical diagram illustrating the interplay of fundamental physicochemical properties. This information is intended to support research, drug discovery, and development activities involving this class of compounds.

Introduction

Pyridinecarboxylic acids and their halogenated derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic and structural features, imparted by the pyridine ring and its substituents, govern their chemical reactivity, biological activity, and pharmacokinetic properties. 3-chloro-4-pyridinecarboxylic acid, a member of this family, holds potential for various applications, necessitating a thorough understanding of its physicochemical profile. This guide aims to provide an in-depth technical resource by presenting available data on analogous compounds to infer the properties of 3-chloro-4-pyridinecarboxylic acid.



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Physicochemical Properties of Pyridinecarboxylic Acid Derivatives

The following tables summarize key physicochemical data for several pyridinecarboxylic acid derivatives, which can be used to estimate the properties of 3-chloro-4-pyridinecarboxylic acid. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 4-position on the pyridine ring will influence these properties through inductive and resonance effects.

Table 1: General and Physical Properties of Selected Pyridinecarboxylic Acid Derivatives



Compoun d Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearan ce	Melting Point (°C)	Boiling Point (°C)
2-Chloro-4- pyridinecar boxylic acid	6313-54-8	C6H4CINO 2	157.55	White to beige crystalline powder	246 (dec.) [1][2]	-
3-Fluoro-4- pyridinecar boxylic acid	393-53-3	C6H4FNO 2	141.10	Solid	251-254 (dec.)[3]	360.0 ± 22.0[3]
3-Amino-4- pyridinecar boxylic acid	4621-27-4	C6H6N2O 2	138.12	Solid	238 - 240[4]	423.6 at 760 mmHg[4]
Isonicotinic acid (Pyridine- 4- carboxylic acid)	55-22-1	C6H5NO2	123.11	White to off-white crystalline solid	310-315[5]	260 (15 mmHg)[5]
Nicotinic acid (Pyridine- 3- carboxylic acid)	59-67-6	C6H5NO2	123.11	White crystal or crystalline powder	234-237[6]	292.5 ± 13.0 at 760 mmHg[7]
Picolinic acid (Pyridine- 2- carboxylic acid)	98-98-6	C6H5NO2	123.11	White solid	136-138[8]	-



Table 2: Solubility and Acidity of Selected Pyridinecarboxylic Acid Derivatives

Compound Name	Solubility in Water	рКа
2-Chloro-4-pyridinecarboxylic acid	Slightly soluble	-
3-Fluoro-4-pyridinecarboxylic acid	-	2.85 ± 0.10 (Predicted)[3]
3-Amino-4-pyridinecarboxylic acid	Soluble	2.89 (COOH), 4.59 (NH2)[4]
Isonicotinic acid (Pyridine-4-carboxylic acid)	5.2 g/L (20 °C)[5]	1.77[9]
Nicotinic acid (Pyridine-3-carboxylic acid)	Slightly soluble	4.85
Picolinic acid (Pyridine-2-carboxylic acid)	960 mg/mL at 20 °C[10]	0.99[10]

Experimental Protocols

This section outlines general methodologies for the determination of key physicochemical parameters. These protocols can be adapted for the characterization of 3-chloro-4-pyridinecarboxylic acid.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[11]
- Thermometer



• Sample of the compound

Procedure:

- Finely powder a small amount of the crystalline sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (the beginning of melting) and the
 temperature at which the entire sample becomes a clear liquid (the end of melting). This
 range is the melting point.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[14]

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- Sample of the compound

Procedure:

 Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[14][15]



- Ensure the sample is fully dissolved; if not, the sample can be filtered through a small cotton plug in a Pasteur pipette.[15]
- Place the NMR tube in a spinner turbine and adjust its position using a depth gauge.
- Insert the sample into the NMR spectrometer.
- Acquire the desired NMR spectra (e.g., ¹H NMR, ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

Apparatus:

- FTIR spectrometer
- Sample holder (e.g., KBr pellets, ATR)
- Sample of the compound

Procedure (for solid sample using KBr pellet):

- Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using a mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[17]

Apparatus:



- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization ESI)
- Sample vials
- Volatile solvent (e.g., methanol, acetonitrile)

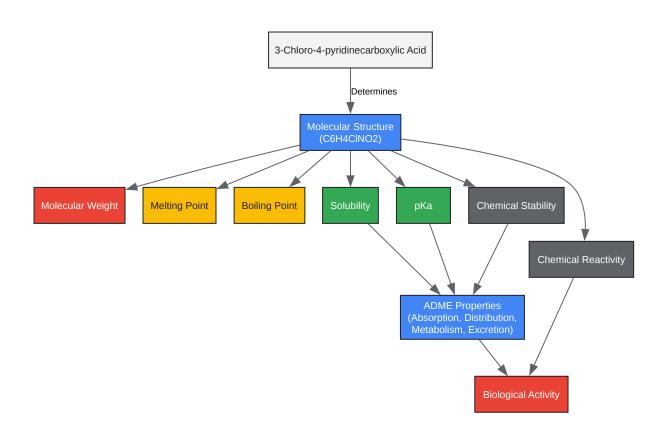
Procedure (for ESI-MS):

- Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile solvent.[18]
- Infuse the sample solution into the ion source of the mass spectrometer.
- The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.[19]

Visualization of Physicochemical Property Relationships

The following diagram illustrates the logical relationship between the core physicochemical properties of a chemical compound, such as 3-chloro-4-pyridinecarboxylic acid, and their impact on its behavior and potential applications.





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Caption: Interrelationship of key physicochemical properties of a chemical entity.

Conclusion

This technical guide has provided a summary of the expected physicochemical characteristics of 3-chloro-4-pyridinecarboxylic acid by leveraging data from structurally similar compounds. The included experimental protocols offer a foundation for the empirical determination of these properties. A comprehensive understanding of the melting point, boiling point, solubility, and pKa is fundamental for the successful application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. It is recommended that experimental validation of these properties be conducted for 3-chloro-4-pyridinecarboxylic acid to ensure accurate and reliable data for its intended applications.



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